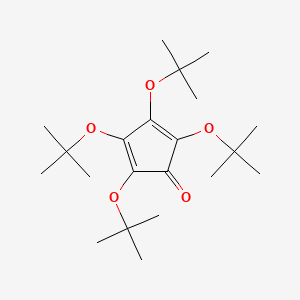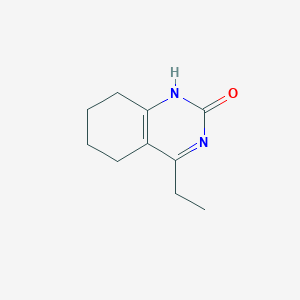
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, acetyl, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the selection of suitable catalysts and solvents can optimize the process, making it more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester involves its interaction with specific molecular targets. The methoxy and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of the complex ester group.
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Contains a hydroxyl group and an ethyl ester group.
3-Benzyloxy-4-methoxy-benzoic acid methyl ester: Features a benzyloxy group in addition to the methoxy group .
Uniqueness
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
83171-42-0 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
(2-acetyl-3,5-dimethoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)17-15(23-4)9-14(22-3)10-16(17)24-18(20)12-5-7-13(21-2)8-6-12/h5-10H,1-4H3 |
Clave InChI |
BEEPCCLHKSMYTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)

![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
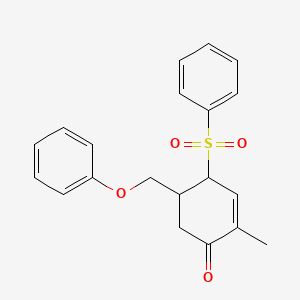
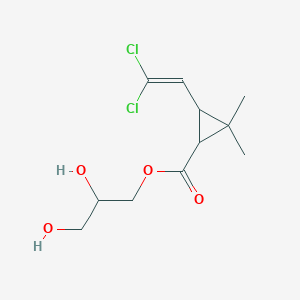

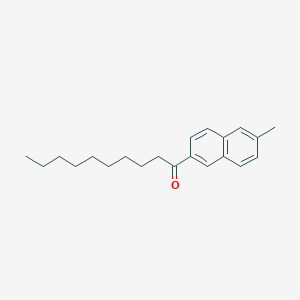
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)


